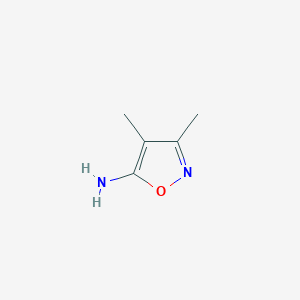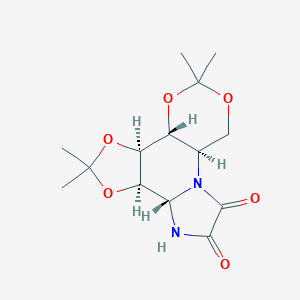
2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhistamine (dihydrochloride) is a methylated derivative of histamine, a biogenic amine involved in various physiological processes. It is a degradation product of histamine and is associated with immune responses . The compound is often used in scientific research to study histamine metabolism and its effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhistamine (dihydrochloride) can be synthesized through the methylation of histamine. The process involves the reaction of histamine with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions.
Industrial Production Methods: Industrial production of 3-Methylhistamine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and purified to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhistamine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to histamine or other related amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole derivatives.
Reduction: Histamine or related amines.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
3-Methylhistamine (dihydrochloride) has several scientific research applications:
Chemistry: Used as a standard in analytical methods to study histamine metabolism.
Biology: Investigates the role of histamine and its metabolites in immune responses and cellular signaling.
Medicine: Explores potential therapeutic applications in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of histamine-related pharmaceuticals and diagnostic tools.
Mechanism of Action
3-Methylhistamine (dihydrochloride) exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors . It acts as an agonist or antagonist, depending on the receptor subtype and the biological context. The compound influences various physiological processes, including vasodilation, gastric acid secretion, and neurotransmission. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Histamine: The parent compound, involved in numerous physiological processes.
1-Methylhistamine: Another methylated derivative with distinct biological activities.
2-Methylhistamine: A structural isomer with different receptor affinities and effects.
Uniqueness: 3-Methylhistamine (dihydrochloride) is unique due to its specific methylation pattern, which influences its interaction with histamine receptors and its metabolic stability. This makes it a valuable tool in studying histamine-related pathways and developing targeted therapies.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIZIDNCJBKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585229 |
Source


|
| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36475-47-5 |
Source


|
| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)





